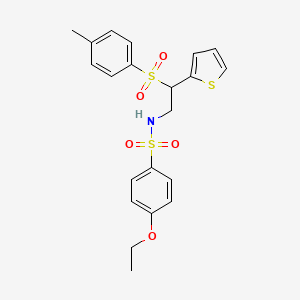

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S3/c1-3-27-17-8-12-19(13-9-17)30(25,26)22-15-21(20-5-4-14-28-20)29(23,24)18-10-6-16(2)7-11-18/h4-14,21-22H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIIMYBSCRGTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

Attachment of the tosylethyl group: This step involves the reaction of the intermediate with tosyl chloride and a suitable base to form the tosylethyl derivative.

Incorporation of the thiophene ring:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antimicrobial agent or in drug development.

Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide-thiophene hybrids are widely studied due to their bioactivity. Below is a comparative analysis of structurally related compounds:

Key Findings

Bioactivity Trends: Thiophene-containing sulfonamides (e.g., compound 59) exhibit moderate anticancer activity (IC₅₀ ~1–10 µM) against MCF7 cells, attributed to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) and thiophene’s π-stacking interactions . Tosyl groups (as in the target compound) introduce steric bulk, which may hinder binding compared to smaller substituents (e.g., acrylonitrile in compound 32), explaining the latter’s superior potency (GI₅₀ < 10 nM) .

Synthetic Pathways: The target compound’s synthesis likely involves Friedel-Crafts acylation (for tosyl introduction) and nucleophilic substitution (for ethoxy attachment), similar to methods described for hydrazinecarbothioamides . In contrast, benzothiophene derivatives (e.g., compound 32) are synthesized via Knoevenagel condensation, emphasizing the role of reaction conditions in tailoring bioactivity .

Spectroscopic Differentiation :

Biological Activity

4-Ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is C17H19NO4S, with a molecular weight of approximately 341.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with thiophene-containing reagents. The synthetic pathway often includes the following steps:

- Formation of the sulfonamide : Reacting an appropriate amine with a sulfonyl chloride.

- Alkylation : Introducing the ethoxy and thiophene moieties through alkylation reactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of sulfonamides. For instance, compounds similar to 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide have shown significant activity against various bacterial strains.

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| 4-Ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide | 12.5 | Staphylococcus aureus |

| Sulfanilamide | 8.0 | Escherichia coli |

| Trimethoprim | 4.0 | Klebsiella pneumoniae |

Anti-inflammatory Activity

Research indicates that sulfonamides can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that this compound can reduce prostaglandin synthesis, thereby exhibiting anti-inflammatory effects.

Case Studies

-

In Vivo Study on Inflammation : A study involving animal models showed that administration of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide resulted in a significant reduction in paw edema compared to control groups.

- Method : The compound was administered intraperitoneally.

- Results : A reduction in edema by up to 45% was observed at a dosage of 20 mg/kg.

- Cytotoxicity Assay : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that it has cytotoxic effects with IC50 values ranging from 15 to 25 µM.

The biological activity of 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.

- Interaction with Cellular Targets : Binding to specific receptors or proteins within cells can lead to altered signaling pathways, contributing to its therapeutic effects.

Q & A

Q. What are the key synthetic routes for 4-ethoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with thiophene derivatives. Common steps include sulfonation, alkylation, and nucleophilic substitution. For example, thiophene-2-carbaldehyde may react with sulfanilamide derivatives under basic conditions to form intermediates, followed by ethoxy group introduction via nucleophilic substitution. Purification is achieved through recrystallization or column chromatography .

Q. Which functional groups are critical for the compound’s reactivity?

The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets, while the ethoxy (-OCH₂CH₃) and tosyl (-SO₂C₆H₄CH₃) groups influence solubility and electrophilicity. The thiophene ring participates in π-π stacking and oxidation reactions .

Q. What purification methods are recommended for isolating this compound?

Recrystallization using ethanol or acetone is standard for removing unreacted precursors. For complex mixtures, silica gel chromatography with dichloromethane/methanol gradients improves purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) validates purity >95% .

Q. Which spectroscopic techniques confirm its structural integrity?

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 453.2).

- FT-IR : Peaks at 1150 cm⁻¹ (S=O stretching) and 1350 cm⁻¹ (C-N stretching) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in sulfonamide coupling?

Controlled pH (7–9) and anhydrous solvents (e.g., DMF) minimize side reactions. Catalysts like DMAP or HOBt enhance coupling efficiency. Temperature optimization (60–80°C) balances reaction rate and decomposition risks. Yields >75% are achievable with inert atmospheres (N₂/Ar) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Cross-reference with structural analogs to identify SAR trends .

Q. What computational strategies predict binding modes with enzyme targets?

Molecular docking (AutoDock Vina, Glide) models interactions with active sites (e.g., carbonic anhydrase). MD simulations (GROMACS) assess stability of ligand-protein complexes. QM/MM calculations (Gaussian) refine electronic interactions at binding interfaces .

Q. How does the thiophene ring’s electronic profile influence reactivity?

The electron-rich thiophene undergoes regioselective electrophilic substitution (e.g., bromination at the 5-position). DFT calculations (B3LYP/6-31G*) show HOMO localization on sulfur, facilitating oxidation to sulfoxides with H₂O₂/mCPBA .

Q. What strategies mitigate hydrolytic instability of the sulfonamide group?

Steric shielding via bulky substituents (e.g., 3,5-dimethyl on the benzene ring) reduces water accessibility. Lyophilization or storage in anhydrous DMSO at -20°C extends shelf life. Stability assays (HPLC monitoring at pH 7.4/37°C) quantify degradation rates .

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration?

Reduce polar surface area (<90 Ų) by replacing ethoxy with halogen substituents (Cl/F). Introduce lipophilic groups (e.g., methylthio) while maintaining molecular weight <450 Da. Predictive models (e.g., BBB Score) guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.